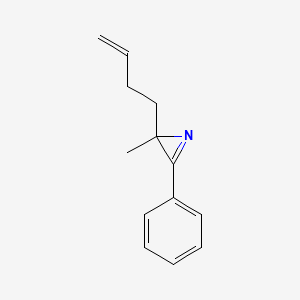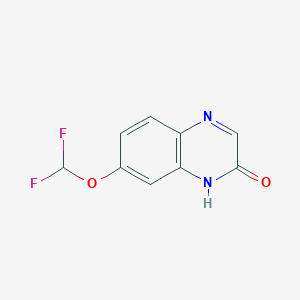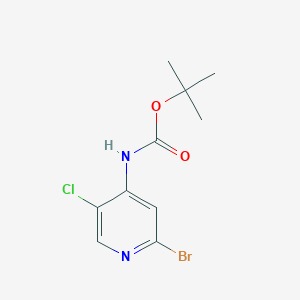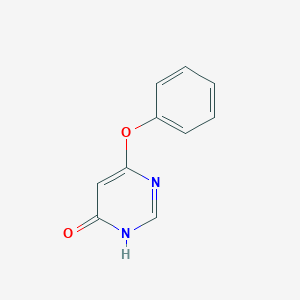
6-Phenoxypyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenoxypyrimidin-4(1H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with a phenoxy group at the 6-position and a keto group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxypyrimidin-4(1H)-one typically involves the reaction of 6-chloropyrimidin-4(1H)-one with phenol in the presence of a base. The reaction proceeds via nucleophilic aromatic substitution, where the chlorine atom is replaced by the phenoxy group. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide and a base such as potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Phenoxypyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-phenoxypyrimidin-4-ol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base and a suitable solvent.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 6-phenoxypyrimidin-4-ol.
Substitution: Formation of various substituted pyrimidin-4-ones depending on the nucleophile used.
Scientific Research Applications
6-Phenoxypyrimidin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Phenoxypyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The phenoxy group can enhance binding affinity through hydrophobic interactions, while the keto group can participate in hydrogen bonding with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
6-Phenylpyrimidin-4(1H)-one: Similar structure but with a phenyl group instead of a phenoxy group.
6-Methoxypyrimidin-4(1H)-one: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
6-Phenoxypyrimidin-4(1H)-one is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and binding properties. The phenoxy group provides additional sites for interaction with biological targets, potentially enhancing the compound’s efficacy in medicinal applications.
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-phenoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8N2O2/c13-9-6-10(12-7-11-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) |
InChI Key |
KSVPUCCLIWWWTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=O)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


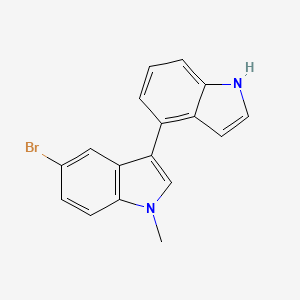
![2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B13110946.png)
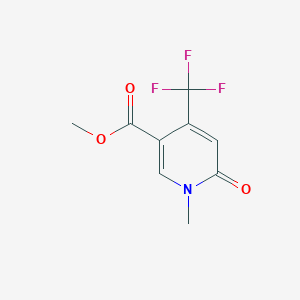

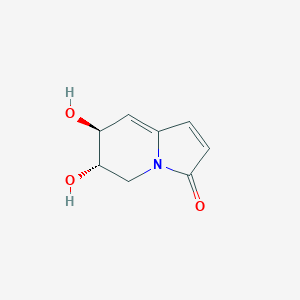
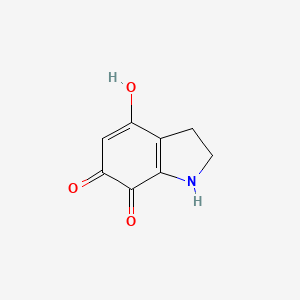
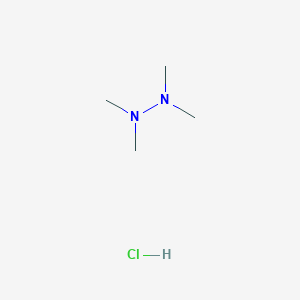
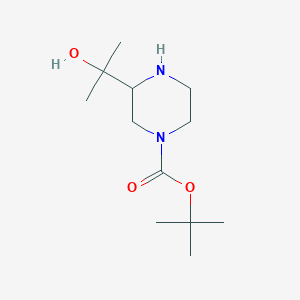


![Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one](/img/structure/B13111018.png)
